3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
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Description
3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C17H14ClN3OS2 and its molecular weight is 375.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.0266821 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiazole, a heterocyclic organic compound that has been found in many biologically active compounds . Thiazole derivatives have been known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been known to have a wide range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring in the compound is known to interact with enzymes such as carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues . Additionally, the compound’s chlorophenyl group can form hydrophobic interactions with protein pockets, enhancing its binding affinity. The pyridinyl group may participate in hydrogen bonding, further stabilizing the compound-enzyme complex.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses . It can modulate gene expression by interacting with transcription factors, leading to changes in the production of cytokines and other signaling molecules. Additionally, the compound affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the energy balance within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific enzyme active sites, inhibiting their activity. For instance, it can inhibit carbonic anhydrase by occupying its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to a decrease in cellular pH regulation. The compound also affects gene expression by binding to DNA or transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. Prolonged exposure may lead to adaptive cellular responses, such as upregulation of compensatory pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, toxic effects can be observed, including liver and kidney damage. These adverse effects are likely due to the compound’s ability to inhibit essential enzymes and disrupt normal cellular functions. Threshold effects have been noted, where a specific dosage range is required to achieve therapeutic benefits without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting the compound into more water-soluble metabolites that can be excreted. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . It may also interact with specific transporters or binding proteins that facilitate its movement within the body. Once inside cells, the compound can accumulate in specific organelles, such as the mitochondria or nucleus, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is known to localize in the mitochondria, where it can affect cellular respiration and energy production . It can also be found in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity within specific cellular compartments.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c18-13-1-3-14(4-2-13)23-10-7-16(22)21-17-20-15(11-24-17)12-5-8-19-9-6-12/h1-6,8-9,11H,7,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URESOAUWVYLOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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